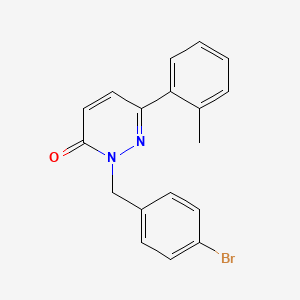

2-(4-bromobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-(4-bromobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one is a pyridazinone derivative, which is a class of compounds known for their diverse pharmacological activities. While the specific compound is not directly studied in the provided papers, related compounds with similar structural features have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to the compound of interest.

Synthesis Analysis

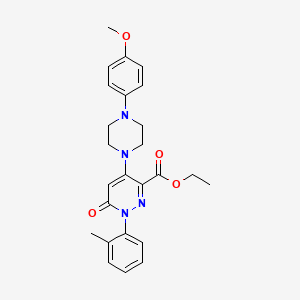

The synthesis of pyridazinone derivatives typically involves the formation of the pyridazinone core followed by various functionalization reactions. For instance, the synthesis of a related compound, a new pyridazinone derivative with an ethyl acetate group, was reported and characterized by various spectroscopic techniques . Another study reported the halogenation of 2-aryl-5-hydroxy-pyridazin-3(2H)-ones to yield bromo derivatives . These methods could potentially be adapted for the synthesis of this compound by selecting appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives can be elucidated using techniques such as X-ray crystallography, as demonstrated for a related compound . Additionally, theoretical calculations using methods like Hartree–Fock (HF) and density functional theory (DFT) can provide insights into the optimized geometrical structures, atomic charges, and molecular electrostatic potential (MEP) . These computational studies are essential for understanding the electronic properties and reactivity of the compound.

Chemical Reactions Analysis

Pyridazinone derivatives can undergo various chemical reactions, including halogenation, as shown in the synthesis of bromo derivatives . The reactivity of these compounds can be influenced by the substituents present on the pyridazinone ring. Computational studies can predict the reactivity of different conformers, as seen in the comparison of two stable conformers of a pyridazinone derivative . Such analyses are crucial for designing compounds with desired chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives can be characterized using spectroscopic techniques like FT-IR, NMR, and ESI-MS . The vibrational frequencies obtained from these techniques can be compared with those calculated using DFT to validate the theoretical models . Nonlinear optical (NLO) properties and thermodynamic functions can also be predicted using computational methods, providing a comprehensive understanding of the compound's behavior under various conditions .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Novel pyridazin-3(2H)-one derivatives like (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one (MBSP) have been synthesized, characterized using various spectroscopic techniques, and their thermal behavior and stability were analyzed. These compounds have potential therapeutic applications, for instance, in silico docking and ADME studies were performed on MBSP to investigate its potential as a therapeutic for COVID-19 (Kalai et al., 2020).

Material Science and Corrosion Inhibition

- Pyridazinone derivatives have been studied for their performance as corrosion inhibitors for mild steel in acidic solutions. These studies involve weight loss measurements, potentiodynamic polarization, and Electrochemical Impedance Spectroscopy techniques, suggesting that these compounds are effective mixed inhibitors for both cathodic hydrogen evolution and anodic metal dissolution (Kalai et al., 2020).

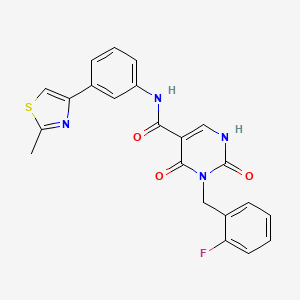

Pharmacological and Biological Applications

- Pyridazinone derivatives have been synthesized with potential antimicrobial activities, explored through the mass spectral fragmentation patterns of synthesized nitrogen heterocycles (Sherif, 2014).

- Certain pyridazinone derivatives were studied for their antifungal activity, with the study including the synthesis, crystal structure, and Density functional theory (DFT) calculations, suggesting moderate antifungal properties (Mu et al., 2015).

Material and Chemical Analysis

- Pyridazinone derivatives have been used in the study of corrosion inhibition, structural and spectroscopic analysis, and chemical reactivity through various computational and experimental techniques, including DFT, NBO, AIM, and SQMFF calculations (Kalai et al., 2021).

- The molecular structure and crystal geometry of dihydropyridazin-3(2H)-one derivatives have been analyzed, revealing details about molecular interactions and stability within the crystal structure (Oubair et al., 2009).

Chemical Synthesis and Characterization

- Novel pyridazinone derivatives have been synthesized and characterized for their potential in various scientific applications, including medicinal chemistry and material science. These studies involve a detailed analysis of their chemical structure, reactivity, and potential biological activities (Kalai et al., 2020).

Propiedades

IUPAC Name |

2-[(4-bromophenyl)methyl]-6-(2-methylphenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2O/c1-13-4-2-3-5-16(13)17-10-11-18(22)21(20-17)12-14-6-8-15(19)9-7-14/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOIOZQOAPNUAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2504269.png)

![5-[4-(Benzenesulfonyl)piperidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2504270.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2504272.png)

![tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate](/img/structure/B2504276.png)

![2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B2504277.png)

![6-(2-Methoxyethyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2504285.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2504288.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2504290.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2504291.png)